molecular formula C12H14INO B1586010 6-Methoxy-N-ethylquinolinium iodide CAS No. 34373-76-7

6-Methoxy-N-ethylquinolinium iodide

Cat. No. B1586010
CAS RN: 34373-76-7
M. Wt: 315.15 g/mol
InChI Key: YATPLOKNKMKYFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-ethylquinolinium iodide (6-MEQI) is an organic compound used for a variety of scientific research applications. It is a quinolinium compound that contains a methoxy group and an ethyl group attached to the nitrogen atom. It is a yellow-orange solid at room temperature, and is soluble in water, ethanol, and other organic solvents. 6-MEQI is a versatile compound with a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Fluorescent Indicators and Sensors

6-Methoxy-N-ethylquinolinium iodide (MEQ) has been utilized in the development of fluorescent halide-sensitive quinolinium dyes. These dyes, including MEQ, demonstrate reduced fluorescence intensity in the presence of aqueous chloride, bromide, and iodide ions, enabling the determination of halide solution concentrations through Stern-Volmer kinetics. This characteristic makes MEQ valuable for physiological measurements, such as measuring intracellular chloride levels (Geddes et al., 2001).

Analytical Biochemistry Applications

MEQ's fluorescent properties are advantageous in biochemistry, particularly in studying halide fluxes in epithelial cells. It has been used with SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) as a fluorescent chloride-sensitive probe to assess chloride permeability in cultured epithelial cells. The fluorescence of MEQ changes in response to alterations in intracellular or extracellular halide ions, providing insights into cellular chloride dynamics (Mahlangu & Dix, 2004).

Neuroscience Research

In neuroscience, MEQ is employed to study intracellular chloride concentrations in neurons. Its sensitivity to chloride ions allows researchers to observe dynamic changes in intracellular chloride levels in living neurons, aiding in the understanding of neuronal function and regulation. This is particularly useful in examining the role of chloride channels and GABAA receptors in neuronal activities (Inglefield & Schwartz-Bloom, 1999).

Particle Sizing in Colloidal Systems

MEQ has found applications in nanometre particle sizing. Its fluorescence properties are exploited to bind to negatively charged colloidal particles, such as silica, enabling the determination of particle sizes using time-resolved fluorescence anisotropy. This application is significant in material science and nanotechnology (Geddes et al., 2000).

properties

IUPAC Name

1-ethyl-6-methoxyquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO.HI/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPLOKNKMKYFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385119
Record name 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-N-ethylquinolinium iodide

CAS RN

34373-76-7
Record name 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-N-ethylquinolinium iodide
Reactant of Route 2
Reactant of Route 2
6-Methoxy-N-ethylquinolinium iodide
Reactant of Route 3
Reactant of Route 3
6-Methoxy-N-ethylquinolinium iodide
Reactant of Route 4
Reactant of Route 4
6-Methoxy-N-ethylquinolinium iodide
Reactant of Route 5
6-Methoxy-N-ethylquinolinium iodide
Reactant of Route 6
6-Methoxy-N-ethylquinolinium iodide

Citations

For This Compound
166
Citations
JR Inglefield, RD Schwartz-Bloom - Methods in enzymology, 1999 - Elsevier
… article documents approaches of studying dynamic changes in intracellular C1- in living neurons with the LSCM and a fluorescent C1indicator, 6-methoxy-N-ethylquinolinium iodide (…
Number of citations: 8 www.sciencedirect.com
E Wöll, M Gschwentner, J Fürst, S Hofer… - Pflügers Archiv, 1996 - Springer
… Here we report the use of 6-methoxy-N-ethylquinolinium iodide (MEQ), a chloride-sensitive dye for which a membrane-permeable form is easily prepared. This makes the loading …
Number of citations: 41 link.springer.com
S ISHINO, T ASAKAWA, A OHTA… - Journal of Oleo …, 2003 - jstage.jst.go.jp
… 2・1・1 キノリン誘導体蛍光プローブ 6-methoxy-N-ethylquinolinium iodide(MEQ)は, Molecular Probe 社より購入したものをそのまま蛍光プ ローブとして用いた.臭化アルカンとピリジンを反応 …
Number of citations: 6 www.jstage.jst.go.jp
DAFD Mahlangu, JA Dix - Analytical biochemistry, 2004 - Elsevier
… Cultured cells are grown in standard multiwell plates and then loaded with the fluorophore MEQ 1 (6-methoxy-N-ethylquinolinium iodide) or SPQ (6-methoxy-N-(3-sulfopropyl) …
Number of citations: 11 www.sciencedirect.com
B Pilas, G Durack - Cytometry: The Journal of the International …, 1997 - Wiley Online Library
… The most promising Cl- sensor might be 6-methoxy-Nethylquinolinium iodide (MEQ). In reduced form, 6-methoxy-N-ethyl-1,2-dihydroquinoline (diH-MEQ) readily permeates the cell …
Number of citations: 43 onlinelibrary.wiley.com
Y Isomura, M Sugimoto… - Journal of …, 2003 - journals.physiology.org
… the soma of mature hippocampal CA1 pyramidal cells, by using whole cell patch-clamp recording and Cl – imaging technique with a Cl – indicator 6-methoxy-N-ethylquinolinium iodide (…
Number of citations: 116 journals.physiology.org
K Kuwamoto, T Asakawa, A Ohta, S Miyagishi - Langmuir, 2005 - ACS Publications
… The halide sensitivity of SPQ quenching was smaller than that of 6-methoxy-N-ethylquinolinium iodide (MEQ) because the negative sulfonate group for SPQ may result in decreasing …
Number of citations: 35 pubs.acs.org
L Soroceanu, TJ Manning… - Journal of …, 1999 - Soc Neuroscience
… and RVD in glioma cells were inhibited by 5 μm Ctx, 10 μmtamoxifen, and 1 mm TEA, as determined using the Cl − -sensitive fluorescent dye 6-methoxy-N-ethylquinolinium iodide. …
Number of citations: 394 www.jneurosci.org
P Moongkhamklang, SR Taylor - Progress in organic coatings, 2003 - Elsevier
… Following exposure to chloride solutions, the films were exposed to a chloride-specific chromophore, 6-methoxy-N-ethylquinolinium iodide (MEQ). Fluorescence microscopy indicated …
Number of citations: 30 www.sciencedirect.com
JR Inglefield, RD Schwartz-Bloom - Methods, 1999 - Elsevier
… We have developed an alternative, noinvasive technique that uses the fluorescent Cl ion indicator, 6-methoxy-N-ethylquinolinium iodide (MEQ), to study changes in intracellular Cl by …
Number of citations: 39 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.